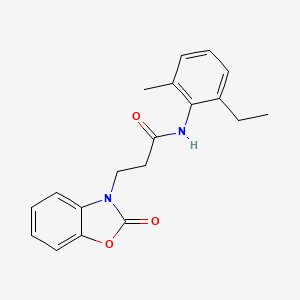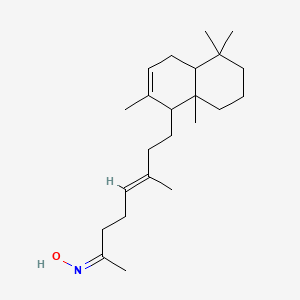![molecular formula C19H16N4O4 B5364312 N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5364312.png)
N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea, also known as BDP-9066, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea exerts its therapeutic effects by targeting specific signaling pathways in cells. It inhibits the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, division, and survival. By inhibiting these enzymes, this compound can block the growth and proliferation of cancer cells and reduce inflammation in inflammatory disorders. In neurological disorders, this compound can improve cognitive function by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cells and animal models. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to reduced cell growth and proliferation. In inflammatory cells, this compound can reduce the production of inflammatory cytokines, leading to reduced inflammation. In animal models of neurological disorders, this compound can improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea in lab experiments is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways. Another advantage is its relatively low toxicity, which makes it a safer alternative to other inhibitors. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments. Another limitation is its relatively short half-life, which requires frequent dosing in animal models.
Direcciones Futuras
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea. One direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on specific signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea involves a series of chemical reactions, starting with the reaction of 1,3-benzodioxole with 4-bromoaniline to form 1-(4-bromo-phenyl)-3,4-dihydrobenzo[e][1,3]oxazin-2-one. This intermediate is then reacted with 6-methyl-3-pyridazinecarboxylic acid hydrazide to form the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammatory disorders, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-2-9-18(23-22-12)27-15-6-3-13(4-7-15)20-19(24)21-14-5-8-16-17(10-14)26-11-25-16/h2-10H,11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWMUHOOTYRBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(1-naphthyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5364233.png)

![4-({4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5364238.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5364241.png)
![2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5364246.png)




![N-benzyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)pyrimidin-2-amine](/img/structure/B5364308.png)
![2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}acetamide](/img/structure/B5364316.png)
![2-amino-4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5364328.png)
![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)ethanol](/img/structure/B5364338.png)
![N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5364339.png)